molecular formula C10H13N3 B1645688 (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1119451-11-4

(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1645688
CAS No.: 1119451-11-4
M. Wt: 175.23 g/mol
InChI Key: GVVHWCQLKPLUNZ-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 1119451-11-4, MW: 175.23 g/mol) is a benzimidazole derivative featuring a methanamine group at the 2-position and methyl substituents at the 4- and 5-positions of the fused benzene ring. Its structure combines the aromatic stability of benzimidazole with the reactivity of a primary amine, making it a versatile intermediate in medicinal chemistry and materials science .

Key applications include:

  • Antimicrobial agent synthesis: Used as a precursor for 4-thiazolidinone derivatives targeting bacterial and fungal pathogens .
  • Pyrrole-based hybrids: Employed in Paal-Knorr reactions to generate pharmacologically relevant pyrrole-benzimidazole hybrids .
  • Structure-activity relationship (SAR) studies: Modifications to its core structure help optimize bioactivity in TRPV-1 antagonists and anti-inflammatory agents .

Properties

IUPAC Name

(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHWCQLKPLUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260322
Record name 6,7-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-11-4
Record name 6,7-Dimethyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and benzimidazole ring undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsReferences
N-OxidationHydrogen peroxide (H₂O₂), 50–80°CFormation of N-oxide derivatives
Aromatic ring oxidationKMnO₄ in acidic mediumCleavage of methyl groups or ring opening

Key Findings :

  • N-Oxidation occurs selectively at the benzimidazole nitrogen, forming stable N-oxide species. This reaction is pH-dependent, with optimal yields in neutral to slightly acidic conditions .

  • Strong oxidants like KMnO₄ degrade the methyl substituents, leading to carboxylic acid derivatives.

Reduction Reactions

The methanamine group participates in reductive alkylation or hydrogenation:

Reaction TypeReagents/ConditionsProductsReferences
Amine alkylationFormaldehyde + NaBH₃CNN-methylated derivatives
Catalytic hydrogenationH₂, Pd/C or Raney NiSaturated benzimidazoline derivatives

Key Findings :

  • Reductive alkylation with formaldehyde produces N,N-dimethylated amines, enhancing lipophilicity for drug-delivery applications .

  • Hydrogenation of the benzimidazole ring is incomplete under mild conditions but yields fully saturated products at high pressures (>5 atm H₂) .

Substitution Reactions

The amine group and methyl substituents are sites for nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProductsReferences
Nucleophilic substitutionAlkyl halides (e.g., CH₃I)Quaternary ammonium salts
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro derivatives at position 6 or 7

Key Findings :

  • Alkylation with methyl iodide occurs at the primary amine, forming water-soluble quaternary salts .

  • Nitration under mixed-acid conditions targets the electron-rich positions adjacent to methyl groups.

Condensation and Cyclization

The amine group facilitates Schiff base formation and heterocycle synthesis:

Reaction TypeReagents/ConditionsProductsReferences
Schiff base formationAldehydes/ketones in ethanolImine-linked conjugates
Mannich reactionFormaldehyde + secondary amineAminomethylated derivatives

Key Findings :

  • Schiff bases formed with aromatic aldehydes exhibit enhanced antimicrobial activity .

  • Mannich reactions introduce tertiary amine moieties, improving solubility in polar solvents .

Complexation Reactions

The benzimidazole nitrogen acts as a ligand for metal ions:

Reaction TypeReagents/ConditionsProductsReferences
Coordination complexesAu(I), Ag(I), or Pt(II) saltsMetal-NHC (N-heterocyclic carbene) complexes

Key Findings :

  • Silver oxide-mediated reactions generate stable Ag(I) complexes, characterized by X-ray crystallography .

  • Gold(I) complexes exhibit catalytic activity in cross-coupling reactions .

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

ConditionDegradation ProductsMechanismReferences
Acidic hydrolysis (pH <3)Benzimidazole-2-carboxylic acidCleavage of the methanamine group
Alkaline hydrolysis (pH >10)Demethylation productsBase-catalyzed methyl group removal

Key Findings :

  • Degradation under acidic conditions proceeds via protonation of the benzimidazole nitrogen, followed by bond cleavage .

  • Alkaline conditions promote demethylation, forming hydroxylated intermediates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine, as anticancer agents. For instance, a series of benzimidazole complexes were shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells .

Case Study:
A study demonstrated that certain benzimidazole complexes exhibited IC50 values as low as 5.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

Neurological Applications

The compound has been explored for its role in modulating ion channels associated with neurological disorders. Benzimidazole derivatives have been identified as inhibitors of sodium channels, which are crucial in treating conditions like epilepsy and neuropathic pain .

Case Study:
Research indicated that specific benzimidazole compounds could enhance the activity of sodium channels under pathological conditions, suggesting their potential as therapeutic agents for neurological disorders .

Antibacterial Properties

Benzimidazole derivatives have also shown promise in antibacterial applications. Studies have reported that certain complexes exhibit significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity of Benzimidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzimidazole Complex 1Staphylococcus aureus15 μg/mL
Benzimidazole Complex 2Escherichia coli20 μg/mL
This compoundStaphylococcus aureus12 μg/mL

Structure-Based Drug Design

The compound has been utilized in structure-based drug design approaches to optimize binding affinities for target proteins. For example, modifications at various positions on the benzimidazole core have resulted in improved potency against specific biological targets such as SOS1, a protein involved in RAS signaling pathways .

Data Table: Structure-Activity Relationship (SAR) Studies

Modification PositionCompound VariantEC50 (μM)Relative Percent Activation (%)
2-position2-Piperazino23.285
4-position4-Fluoro63.075

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Substituent Effects on Benzimidazole Derivatives
Compound Name Substituents (Positions) Key Structural Features Impact on Properties
Target Compound (CAS 1119451-11-4) 4,5-dimethyl (benzene); 2-methanamine Electron-donating methyl groups; primary amine Enhanced lipophilicity; moderate reactivity in C–N bond formation
2-(1H-Benzo[d]imidazol-2-yl)ethanamine (CAS 29518-68-1) None (parent benzimidazole); 2-ethanamine Longer aliphatic chain (ethanamine) Increased solubility; altered binding kinetics in receptor interactions
N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 887571-32-6) 5-methyl; N-methyl methanamine Methylated amine; single methyl on benzimidazole Reduced nucleophilicity; potential for enhanced metabolic stability
Iodinated Derivatives (57, 58) 5-iodo/4,5-diiodo; 2-methyl; phenyl-methanamine Bulky halogen substituents Improved radioimaging potential; steric hindrance in synthesis
Table 2: Reaction Performance in Key Syntheses
Reaction Type Compound Yield (%) Key Observations Source
Paal-Knorr Pyrrole Synthesis (1H-Benzo[d]imidazol-2-yl)methanamine (2p) 68 Lower yield compared to pyrazole-based amines (e.g., 2o: 95%) due to steric/electronic effects of dimethyl groups
4-Thiazolidinone Formation 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylthiazolidin-4-one 70–85 High yield attributed to optimized condensation with thioglycolic acid
TRPV-1 Antagonist Synthesis Piperazine-linked benzimidazoles 50–60 Bulky substituents (e.g., trifluoromethyl) reduce yields but enhance bioactivity
Table 3: Bioactivity Comparison
Compound Class Key Modifications Biological Activity (IC50/EC50) Mechanism Insights
Target Compound Derivatives 4-Thiazolidinone hybrids Antifungal: MIC = 8–16 µg/mL Methyl groups enhance membrane penetration
TRPV-1 Antagonists (e.g., 6h, 6i) Bromophenyl/methoxyphenyl groups TRPV-1 inhibition: ~100 nM Bulky substituents improve receptor binding
Pyrrole-Benzimidazole Hybrids (3p) Acrylic acid conjugates Anticancer: GI50 = 10 µM Conjugation with acrylic acid introduces redox activity

Physicochemical Properties

Table 4: Physical Property Comparison
Compound Melting Point (°C) Solubility (Polar vs. Non-Polar Solvents) Stability
Target Compound (CAS 1119451-11-4) Not reported Moderate in DMSO, low in water Stable under inert conditions
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) 128–132 High in chloroform, low in methanol Decomposes above 138°C
(E)-3-(1-(3-((4-Bromobenzyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid (6j) 210–212 Insoluble in water, soluble in DMF Hygroscopic; light-sensitive

Biological Activity

(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is a compound characterized by its benzimidazole core, which contributes to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}N with a molecular weight of approximately 175.23 g/mol. The compound features two methyl groups at the 4 and 5 positions of the benzimidazole ring, which may enhance its solubility and reactivity with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential interactions that could lead to therapeutic effects in different disease models.

Anticancer Potential

Research indicates that compounds with a benzimidazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the activity of BCL6, a transcriptional repressor implicated in tumorigenesis. Inhibitors targeting BCL6 have demonstrated selective degradation of this protein in lymphoma models, suggesting that this compound could possess similar properties .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The structural modifications in this compound may enhance its antimicrobial efficacy compared to other benzimidazole derivatives .

In Vivo Studies

A study investigating the effects of benzimidazole derivatives on cancer cell lines found that certain modifications led to increased potency against specific types of tumors. For example, compounds with similar structures exhibited enhanced cell permeability and cytotoxicity against prostate cancer cells .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural variations affect the biological activity of benzimidazole derivatives. The presence of methyl groups at specific positions has been correlated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to other benzimidazole derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10_{10}H13_{13}NTwo methyl groups at positions 4 and 5Potential anticancer and antimicrobial
(1H-benzo[d]imidazol-2-yl)methanamineC8_{8}H9_{9}NLacks methyl groups at positions 4 and 5Moderate activity
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamineC9_{9}H11_{11}NContains one methyl group at position 1Reduced potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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